molecular formula C9H14NO5P B019348 Fosopamine CAS No. 103878-96-2

Fosopamine

Cat. No.: B019348
CAS No.: 103878-96-2
M. Wt: 247.18 g/mol
InChI Key: WHEGQKBWPSOMHG-UHFFFAOYSA-N
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Preparation Methods

The preparation of Fosopamine involves several synthetic routes and reaction conditions. One method includes the reaction of p-toluenesulfonic acid monohydrate with tromethamine in an anhydrous alcoholic solution to form tromethamine p-toluenesulfonate. This intermediate is then reacted with fosfomycin phenylethylamine salt monohydrate in another anhydrous alcoholic solution to produce crude this compound. The crude product is then refined in an anhydrous alcoholic solution to obtain pure this compound .

Chemical Reactions Analysis

Fosopamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield amines .

Scientific Research Applications

Fosopamine has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of dopamine receptor agonists. In biology and medicine, this compound is used to investigate its effects on cardiovascular diseases and its potential therapeutic benefits. It is also used in the study of hypertension and other related conditions .

Mechanism of Action

Fosopamine exerts its effects by acting as an agonist for dopamine receptors. It binds to these receptors and activates them, leading to various physiological responses. The molecular targets of this compound include dopamine receptors D1, D2, D3, D4, and D5. The activation of these receptors results in increased heart rate and cardiac contractility, which helps in managing cardiovascular conditions .

Comparison with Similar Compounds

Fosopamine is similar to other dopamine receptor agonists such as fenoldopam and epinine. it is unique in its specific binding affinity and selectivity for different dopamine receptor subtypes. This makes this compound particularly effective in certain therapeutic applications compared to other similar compounds .

Similar Compounds::
  • Fenoldopam
  • Epinine
  • Dopamine
  • Apomorphine

Properties

IUPAC Name

[2-hydroxy-4-[2-(methylamino)ethyl]phenyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14NO5P/c1-10-5-4-7-2-3-9(8(11)6-7)15-16(12,13)14/h2-3,6,10-11H,4-5H2,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHEGQKBWPSOMHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC(=C(C=C1)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70869409
Record name 2-Hydroxy-4-[2-(methylamino)ethyl]phenyl dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70869409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103878-96-2
Record name Fosopamine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103878962
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FOSOPAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50Q2Q042YR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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